(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
Overview
Description
(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol is an organic compound with the molecular formula C10H16O. It is a colorless to pale yellow oily substance that is slightly soluble in solvents like chloroform, DMSO, and methanol. This compound is known for its unique structure, which includes a cyclohexene ring with a methyl and a prop-1-en-2-yl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol can be achieved through various organic reactions. One common method involves the acid-catalyzed reaction of a suitably selected and substituted cyclic alkene with a di-halo-olivetol derivative . This reaction typically requires specific conditions such as controlled temperature and the presence of an acid catalyst to ensure high yield and stereospecificity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as steam distillation, azeotropic distillation, and supercritical fluid extraction are employed to extract and purify the compound .
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol undergoes various chemical reactions, including:
Oxidation: Converts the alcohol group to a carbonyl group.
Reduction: Reduces the double bonds in the cyclohexene ring.
Substitution: Involves the replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar catalyst are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products
The major products formed from these reactions include various cyclohexanone derivatives, reduced cyclohexane compounds, and substituted cyclohexene derivatives .
Scientific Research Applications
(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities and interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism by which (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1R,4S)-4-Isopropenyl-1-methyl-2-cyclohexen-1-ol
- (-)-p-Mentha-2,8-dien-1-ol
- 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, (1R-cis)-
Uniqueness
What sets (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol apart from similar compounds is its specific stereochemistry and the presence of both a methyl and a prop-1-en-2-yl group on the cyclohexene ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(1R,4S)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPMHJQMNACGDI-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(C=C1)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@@](C=C1)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192114 | |
Record name | p-Mentha-2,8-dien-1-ol, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3886-78-0 | |
Record name | p-Mentha-2,8-dien-1-ol, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003886780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Mentha-2,8-dien-1-ol, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-MENTHA-2,8-DIEN-1-OL, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI67O93A9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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